2-Thiocytosine

説明

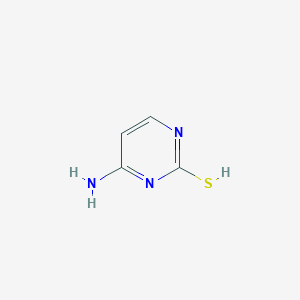

2-Thiocytosine, also known as this compound, is a useful research compound. Its molecular formula is C4H5N3S and its molecular weight is 127.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211571. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photochemical Applications

2-Thiocytosine exhibits unique photochemical properties that make it valuable in several applications:

- Photolabeling and Photoaffinity Probing : The ability of 2tCyt to interact with nucleic acids under UV light allows for its use in photolabeling techniques, where it can help map nucleic acid structures and study DNA/RNA-protein interactions. This is particularly useful in understanding the genetic code and molecular biology processes .

- Photochemotherapeutic Applications : Research indicates that 2tCyt can be utilized as a phototherapeutic agent, showing promise in treating skin cancer and bladder cancer through targeted photodynamic therapy. Its photophysical properties facilitate efficient intersystem crossing into reactive triplet states, enhancing its therapeutic efficacy .

Biological Research

- Role in tRNA : this compound is naturally found in bacterial transfer RNA (tRNA), where it plays a crucial role in protein synthesis. Its incorporation into tRNA has implications for understanding genetic translation mechanisms and potential metabolic disorders linked to thiobase deficiencies .

- Nanotechnology : In DNA-based nanotechnology, 2tCyt serves as a building block for constructing nanoscale devices and systems. Its unique chemical properties enable the development of novel nanostructures with specific functionalities .

Chemical Interactions and Surface Chemistry

- Surfactant Interactions : Studies have shown that 2tCyt can influence the adsorption behavior of surfactants at interfaces, which is significant for applications in electrochemistry and material science. For instance, the presence of 2tCyt alters the surface tension and adsorption parameters when mixed with surfactants like sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB) .

- Electrochemical Properties : The interaction of 2tCyt with metal surfaces has been studied to understand its potential applications in sensors and biosensors. The compound's ability to form stable complexes with metals enhances its utility in electrochemical detection methods .

Medicinal Chemistry

- Drug Development : Due to its anticancer properties, 2tCyt is being investigated as a lead compound for developing new chemotherapeutic agents. Its structural modifications are being explored to enhance its bioactivity and selectivity against cancer cells .

- Enzyme Interaction Studies : Research on the reactivity of 2tCyt with various biological enzymes provides insights into its pharmacokinetics and metabolic pathways, which are crucial for drug design and therapeutic applications .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Photochemical Applications | Photolabeling | Enables mapping of nucleic acid structures |

| Photochemotherapy | Effective against skin and bladder cancer | |

| Biological Research | Role in tRNA | Essential for protein synthesis |

| DNA-based nanotechnology | Facilitates construction of functional nanostructures | |

| Chemical Interactions | Surfactant interactions | Alters adsorption behavior at interfaces |

| Electrochemical properties | Enhances sensor applications | |

| Medicinal Chemistry | Drug development | Potential lead compound for anticancer therapies |

| Enzyme interaction studies | Insights into pharmacokinetics |

Case Studies

- Photochemical Mechanisms : A study demonstrated that 2tCyt significantly enhances the phototherapeutic activity due to efficient intersystem crossing leading to triplet state population, which is critical for effective drug design against cancer cells .

- Biological Role Investigation : Research on E. coli tRNA revealed that the presence of this compound is vital for proper function, linking its absence to metabolic diseases, thus highlighting its importance in biological systems .

- Surface Chemistry Analysis : Investigations into mixed adsorption layers showed that 2tCyt alters the adsorption dynamics of surfactants, providing valuable data for developing new materials with tailored surface properties .

化学反応の分析

Reactivity and Stability

The introduction of sulfur affects the reactivity and stability of 2-thiocytosine compared to its canonical counterpart, cytosine. The presence of sulfur enhances the nucleophilicity of the molecule, making it more reactive in certain chemical reactions.

-

Hydrolysis : The hydrolysis of this compound derivatives has been studied extensively. For example, 2'-deoxy-2-thiouridine undergoes hydrolysis to yield thiouracil and deoxyribose under specific conditions, highlighting its potential as a source for nucleotide synthesis .

Tautomerism in this compound

Tautomerism plays a significant role in the chemical behavior of this compound. The molecule can exist in multiple tautomeric forms, primarily influenced by environmental factors such as pH and solvent polarity.

-

Stability of Tautomers : Studies have shown that the amino-thiol tautomer is the most stable form in various solvents, exhibiting a significant dipole moment that contributes to its stability . In contrast, other tautomers are less stable but can be present in trace amounts depending on solvent conditions.

Energetics and Dipole Moments

The relative energies and dipole moments of different tautomers provide insight into their reactivity:

| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|

| A | 5.0 | 7.3 |

| B | 0.0 | 3.6 |

| C | 0.2 | 4.3 |

| D | 5.6 | 5.0 |

| E | 12.1 | 8.3 |

This table illustrates that the amino-thiol tautomer (B) is energetically favored in various solvents due to its favorable dipole interactions .

Influence of Solvent on Absorption Spectra

The absorption spectra of this compound are significantly influenced by solvent polarity, demonstrating solvatochromic effects:

-

In polar solvents, shifts in absorption maxima are observed; for instance, the first maximum transitions to higher energies while the second shifts to lower energies . This behavior is attributed to changes in dipole moments between ground and excited states.

Experimental Findings

Experimental studies have confirmed these shifts through spectroscopic techniques, providing insights into how solvent interactions affect molecular behavior:

| Solvent | First Absorption Maximum Shift (nm) | Second Absorption Maximum Shift (nm) |

|---|---|---|

| Water | Higher | Lower |

| Ethanol | Higher | Lower |

| DMSO | Higher | Lower |

These findings emphasize the importance of solvent environment on the chemical properties of this compound .

Interaction with DNA

The incorporation of this compound into DNA has been studied for its potential implications in mutagenesis and cancer therapy:

-

Base Pairing : The stability of Watson-Crick base pairs involving this compound is lower than that with cytosine due to weaker hydrogen bonding interactions caused by the sulfur atom . This property may lead to increased mutation rates when incorporated into DNA.

Anticancer Potential

Research suggests that due to its unique structural properties and reactivity, this compound could serve as an anticancer agent by disrupting normal DNA function or enhancing therapeutic efficacy against specific cancer types .

特性

IUPAC Name |

6-amino-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPSTSVLRXOYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059823 | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333-49-3 | |

| Record name | 2-Thiocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。